3-Acetyl(2,3-13C2)oxolan-2-one

概要

説明

3-Acetyl(2,3-13C2)oxolan-2-one is a labeled compound where the carbon atoms at positions 2 and 3 are isotopically enriched with carbon-13

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl(2,3-13C2)oxolan-2-one typically involves the acetylation of oxolan-2-one. The isotopic labeling with carbon-13 can be achieved through the use of carbon-13 enriched reagents. One common method involves the reaction of γ-butyrolactone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The isotopic enrichment is maintained by using carbon-13 enriched starting materials.

化学反応の分析

Types of Reactions

3-Acetyl(2,3-13C2)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxolan-2-one derivatives.

科学的研究の応用

3-Acetyl(2,3-13C2)oxolan-2-one has several scientific research applications:

Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

作用機序

The mechanism of action of 3-Acetyl(2,3-13C2)oxolan-2-one involves its interaction with various molecular targets depending on the specific application. In NMR spectroscopy, the carbon-13 labeling allows for detailed analysis of molecular structures and dynamics. In biochemical studies, the compound can be metabolized, and its labeled carbon atoms can be traced through different metabolic pathways.

類似化合物との比較

Similar Compounds

γ-Butyrolactone: The parent compound of 3-Acetyl(2,3-13C2)oxolan-2-one.

3-Hydroxyoxolan-2-one: A hydroxylated derivative.

3-Methyloxolan-2-one: A methylated derivative.

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The presence of the acetyl group also provides additional reactivity compared to its parent compound, γ-butyrolactone.

生物活性

3-Acetyl(2,3-13C2)oxolan-2-one is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

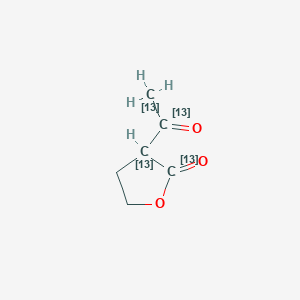

Chemical Structure and Properties

This compound is a stable isotopically labeled compound that is often used in metabolic studies. The incorporation of the 13C label allows for precise tracking of metabolic pathways in biological systems. Its structure can be represented as follows:

- Molecular Formula : C6H8O3

- Molecular Weight : 144.13 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways.

Target Enzymes

- Acetyl-CoA Synthetase : This enzyme catalyzes the formation of acetyl-CoA from acetate and CoA. The presence of this compound can influence the activity of this enzyme, potentially affecting lipid metabolism.

- Lactate Dehydrogenase : This enzyme plays a crucial role in the conversion of pyruvate to lactate. The compound's effects on lactate production can be significant in anaerobic conditions.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Glycolysis : It may affect the glycolytic pathway by altering the availability of intermediates.

- Fatty Acid Synthesis : By influencing acetyl-CoA levels, it can modulate fatty acid synthesis.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its effects on cell metabolism and potential therapeutic applications.

Case Study 1: Metabolic Profiling in Cancer Cells

In a study examining non-small cell lung cancer (NSCLC), researchers utilized this compound to trace metabolic changes in tumor cells. The findings indicated that the compound significantly altered glucose metabolism, leading to increased lactate production under hypoxic conditions. This suggests a potential role in enhancing the Warburg effect, which is critical in cancer cell metabolism .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Weight | Antimicrobial Activity | Role in Metabolism |

|---|---|---|---|

| This compound | 144.13 g/mol | Significant | Modulates glycolysis |

| Acetylacetone | 102.09 g/mol | Moderate | Inhibits certain enzymes |

| Butyrolactone | 86.09 g/mol | Low | Limited metabolic role |

特性

IUPAC Name |

3-acetyl(2,3-13C2)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQHDIHZSDEIFH-WMPIHMMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH]1CCO[13C]1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。